molecular formula C18H18F2N2O3S B5820660 1-{4-[4-(3,4-DIFLUOROBENZENESULFONYL)PIPERAZIN-1-YL]PHENYL}ETHAN-1-ONE

1-{4-[4-(3,4-DIFLUOROBENZENESULFONYL)PIPERAZIN-1-YL]PHENYL}ETHAN-1-ONE

Cat. No.: B5820660
M. Wt: 380.4 g/mol
InChI Key: SYFDUWWGMIOVSZ-UHFFFAOYSA-N
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Description

1-{4-[4-(3,4-DIFLUOROBENZENESULFONYL)PIPERAZIN-1-YL]PHENYL}ETHAN-1-ONE is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a difluorobenzenesulfonyl group attached to a piperazine ring, which is further connected to a phenyl group with an ethanone moiety

Preparation Methods

The synthesis of 1-{4-[4-(3,4-DIFLUOROBENZENESULFONYL)PIPERAZIN-1-YL]PHENYL}ETHAN-1-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3,4-difluorobenzenesulfonyl chloride with piperazine to form the intermediate 4-(3,4-difluorobenzenesulfonyl)piperazine. This intermediate is then reacted with 4-bromoacetophenone under appropriate conditions to yield the final product .

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. The choice of solvents and purification techniques also plays a crucial role in the efficient production of this compound.

Chemical Reactions Analysis

1-{4-[4-(3,4-DIFLUOROBENZENESULFONYL)PIPERAZIN-1-YL]PHENYL}ETHAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-{4-[4-(3,4-DIFLUOROBENZENESULFONYL)PIPERAZIN-1-YL]PHENYL}ETHAN-1-ONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-{4-[4-(3,4-DIFLUOROBENZENESULFONYL)PIPERAZIN-1-YL]PHENYL}ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The difluorobenzenesulfonyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperazine ring may also play a role in modulating the compound’s biological activity by interacting with neurotransmitter receptors or ion channels .

Comparison with Similar Compounds

1-{4-[4-(3,4-DIFLUOROBENZENESULFONYL)PIPERAZIN-1-YL]PHENYL}ETHAN-1-ONE can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-[4-(3,4-difluorophenyl)sulfonylpiperazin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N2O3S/c1-13(23)14-2-4-15(5-3-14)21-8-10-22(11-9-21)26(24,25)16-6-7-17(19)18(20)12-16/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYFDUWWGMIOVSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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